Maleimide-DOTA

Overview

Description

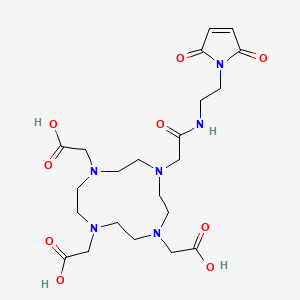

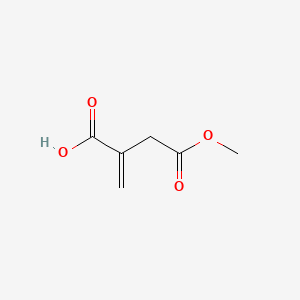

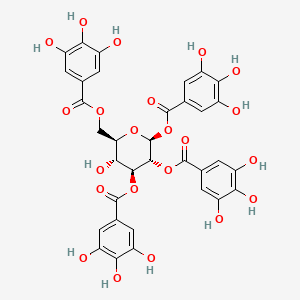

Maleimide-DOTA (Maleimido-mono-amide-DOTA) is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a compound with the molecular formula C22H34N6O9 .

Synthesis Analysis

Maleimide-DOTA is synthesized through a process that involves maleimide chemistry, which is widely used in the site-selective modification of proteins . An alternative approach that affords simultaneous stabilization and dual functionalization in a one-pot fashion has been presented . This involves the consecutive conjugation of a thiol and an amine to dibromomaleimides .Molecular Structure Analysis

The molecular structure of Maleimide-DOTA is complex. It includes a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . The molecular weight of Maleimide-DOTA is 526.54 .Chemical Reactions Analysis

Maleimide-DOTA undergoes specific chemical reactions. For instance, the maleimide groups of the dendrimer are sensitive to hydrolysis under basic conditions . The addition of up to four molecules of water can be observed via mass spectrometry and HPLC .Physical And Chemical Properties Analysis

Maleimide-DOTA is a solid compound with a white to yellow appearance . It has a molecular weight of 526.54 and a formula of C22H34N6O9 . It is soluble in water and DMSO .Scientific Research Applications

Functionalization of Triazine Dendrimer

Maleimide-DOTA has been used in the functionalization of a triazine dendrimer. The dendrimer was manipulated to display four maleimide groups and DOTA. The maleimide groups of the dendrimer are sensitive to hydrolysis under basic conditions .

Thiol-Amine Bioconjugation

Maleimide-DOTA has been used in one-pot thiol–amine bioconjugation. This approach affords simultaneous stabilization and dual functionalization. The electrophilicity of the maleimide is deactivated, precluding further reactivity and hence generating stable conjugates .

Peptide and Protein Conjugation

This conjugation strategy has been applied to peptides and proteins to generate stabilized trifunctional conjugates. This stabilization-dual modification strategy could have widespread use in the generation of diverse conjugates .

Theranostic Applications

The term “theranostics” describes molecules that offer both therapeutic and diagnostic capabilities. Maleimide-DOTA can be used in theranostic small molecules which include a reporting group—commonly a chelate for MRI or PET imaging—ligated to a pharmacophore .

Nanoparticle Functionalization

Theranostic nanoparticles can be functionalized with Maleimide-DOTA. These nanoparticles can offer multivalent displays of the therapeutic and/or diagnostic agent(s), as well as leverage additional properties conveyed with size, including changes in biodistribution and targeting .

Radiolabeling of Antibodies

Maleimide-DOTA can be used in the radiolabeling of antibodies for preclinical and clinical Immuno-PET .

Mechanism of Action

Target of Action

Maleimide-DOTA, also known as Maleimido-mono-amide-DOTA, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of Maleimide-DOTA are the antibodies to which it is attached. These antibodies are designed to target specific antigens on the surface of cancer cells .

Mode of Action

Maleimide-DOTA acts as a linker molecule in ADCs . It connects the antibody to the cytotoxic drug . The Maleimide group in the molecule reacts with a thiol group in the antibody, forming a stable bond . This allows the cytotoxic drug to be delivered directly to the cancer cells, reducing the impact on healthy cells .

Biochemical Pathways

The biochemical pathways affected by Maleimide-DOTA are primarily those related to the targeted delivery of cytotoxic drugs in ADCs . The ADC, with the help of the Maleimide-DOTA linker, binds to the specific antigen on the cancer cell. Upon internalization by the cell, the cytotoxic drug is released, leading to cell death .

Pharmacokinetics

The pharmacokinetics of Maleimide-DOTA are largely determined by the properties of the ADC it is part of . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the ADC influence the bioavailability of the cytotoxic drug .

Result of Action

The result of Maleimide-DOTA’s action is the targeted delivery of cytotoxic drugs to cancer cells . By linking the drug to an antibody that specifically recognizes cancer cells, the impact on healthy cells is minimized . This targeted approach can lead to more effective treatment outcomes with fewer side effects .

Action Environment

The action environment can influence the efficacy and stability of Maleimide-DOTA. Factors such as pH, temperature, and the presence of other biological molecules can affect the stability of the Maleimide-DOTA linker and the ADC . Research is ongoing to develop linkers that are stable under a wide range of conditions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[4,7-bis(carboxymethyl)-10-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N6O9/c29-17(23-3-4-28-18(30)1-2-19(28)31)13-24-5-7-25(14-20(32)33)9-11-27(16-22(36)37)12-10-26(8-6-24)15-21(34)35/h1-2H,3-16H2,(H,23,29)(H,32,33)(H,34,35)(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTDIWAXETZSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Maleimide-DOTA | |

CAS RN |

1006711-90-5 | |

| Record name | Matraxetan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1006711905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MATRAXETAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVM7E8Z3VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of Maleimide-DOTA highlighted in these research papers?

A1: The research papers consistently demonstrate the utility of Maleimide-DOTA as a bifunctional chelating agent. [, , , , , ] It facilitates the attachment of radiometals, like ¹¹¹Indium (¹¹¹In) or Gadolinium (Gd(III)), to proteins and peptides for in vivo imaging and biodistribution studies.

Q2: Can you provide a specific example of how Maleimide-DOTA has been used in research?

A2: In a study exploring Shiga toxin B-subunit as a potential drug delivery vehicle, Maleimide-DOTA enabled the site-specific labeling of the B-subunit variant with ¹¹¹In. [] This labeling strategy allowed researchers to track the biodistribution of the modified toxin in mice, revealing accumulation in the kidneys, lungs, and importantly, tumor tissues.

Q3: How does the structure of Maleimide-DOTA contribute to its function?

A3: Maleimide-DOTA consists of two key components: * DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid): This acts as a chelating agent, effectively binding to metal ions like ¹¹¹In and Gd(III). [, , , ]* Maleimide: This group reacts specifically with thiol groups, commonly found on cysteine residues within proteins. [, , ]

Q4: Are there any challenges or limitations associated with using Maleimide-DOTA?

A4: One study revealed that the presence of a hexahistidine (His₆) tag on a DARPin (Designed Ankyrin Repeat Protein) construct, alongside the Maleimide-DOTA, led to increased non-target specific uptake in vivo. [] This highlights the importance of considering the overall protein structure and potential interactions when utilizing Maleimide-DOTA for bioconjugation.

Q5: What types of analytical techniques are used to characterize Maleimide-DOTA conjugates?

A5: Researchers employ a range of methods to analyze Maleimide-DOTA conjugates, including:* Mass spectrometry (LC/MS): This technique determines the chelator/antibody ratio (CAR) and analyzes the distribution of different conjugate species. []* Electron paramagnetic resonance (EPR) spectroscopy: This method, in conjunction with Gd(III)-labeled Maleimide-DOTA, helps probe protein conformations and measure distances between labeled sites. [, , ]* Isoelectric focusing (IEF) and SDS-PAGE: These techniques assess the impact of Maleimide-DOTA conjugation on the charge and size of the target protein. []

Q6: What future research directions involving Maleimide-DOTA seem promising based on the provided papers?

A6: The research highlights the potential of Maleimide-DOTA in the development of targeted imaging agents and drug delivery systems. Further exploration of Maleimide-DOTA conjugated proteins and peptides, particularly in the context of cancer treatment and diagnosis, appears promising. [, , ] Additionally, optimizing the design of Maleimide-DOTA conjugates to minimize non-specific binding and enhance target specificity is crucial for advancing their clinical application. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B1649408.png)

![Phenol, 2,4-dimethoxy-5-[(1R)-1-phenyl-2-propenyl]-](/img/structure/B1649410.png)